molecular formula C21H15N3O B140076 6-Cyano-5-methoxy-12-methylindolo(2,3-a)carbazole CAS No. 131926-77-7

6-Cyano-5-methoxy-12-methylindolo(2,3-a)carbazole

Cat. No. B140076
CAS RN: 131926-77-7
M. Wt: 325.4 g/mol
InChI Key: RZBCCAZHJQZKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyano-5-methoxy-12-methylindolo(2,3-a)carbazole, also known as CMI, is a naturally occurring compound found in several plant species. It has been the subject of scientific research due to its potential therapeutic properties. CMI is a promising compound that has been studied for its anti-cancer, anti-inflammatory, and immunomodulatory effects.

Mechanism of Action

The exact mechanism of action of 6-Cyano-5-methoxy-12-methylindolo(2,3-a)carbazole is not fully understood. However, studies have shown that this compound inhibits the activity of several enzymes involved in cancer cell growth and proliferation. This compound has also been shown to activate the aryl hydrocarbon receptor (AhR), a protein that plays a role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce the expression of genes involved in apoptosis and cell cycle arrest. This compound has also been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Cyano-5-methoxy-12-methylindolo(2,3-a)carbazole in lab experiments is that it is a naturally occurring compound, making it a potential alternative to synthetic compounds. However, one limitation is that the synthesis of this compound can be challenging and time-consuming.

Future Directions

There are several future directions for the study of 6-Cyano-5-methoxy-12-methylindolo(2,3-a)carbazole. One direction is to further investigate the mechanism of action of this compound, particularly with regards to its activation of the AhR. Another direction is to study the potential use of this compound in combination with other anti-cancer agents. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a promising compound that has been studied for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and immunomodulatory effects. While further research is needed to fully understand the mechanism of action of this compound and its potential use in human clinical trials, it is a promising compound that has the potential to be a valuable therapeutic agent.

Synthesis Methods

6-Cyano-5-methoxy-12-methylindolo(2,3-a)carbazole can be synthesized from indole-3-acetaldehyde and 5-methoxytryptamine using a Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine. The resulting compound can then be purified using column chromatography.

Scientific Research Applications

6-Cyano-5-methoxy-12-methylindolo(2,3-a)carbazole has been studied for its anti-cancer properties. Studies have shown that this compound inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory and immunomodulatory effects. Studies have shown that this compound can reduce inflammation and modulate the immune system, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

CAS RN

131926-77-7

Molecular Formula

C21H15N3O

Molecular Weight

325.4 g/mol

IUPAC Name

5-methoxy-12-methyl-11H-indolo[2,3-a]carbazole-6-carbonitrile

InChI

InChI=1S/C21H15N3O/c1-24-16-10-6-4-8-13(16)18-20(24)19-17(14(11-22)21(18)25-2)12-7-3-5-9-15(12)23-19/h3-10,23H,1-2H3

InChI Key

RZBCCAZHJQZKLL-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C(C(=C4C5=CC=CC=C5NC4=C31)C#N)OC

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C(=C4C5=CC=CC=C5NC4=C31)C#N)OC

Other CAS RN

131926-77-7

synonyms

6-cyano-5-methoxy-12-methylindolo(2,3-a)carbazole
CMMC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.